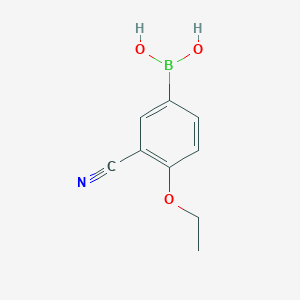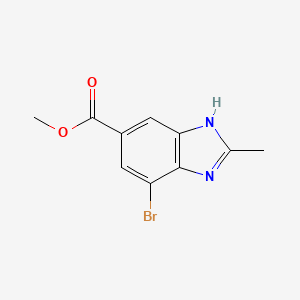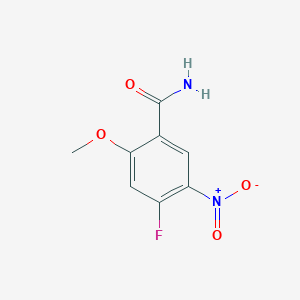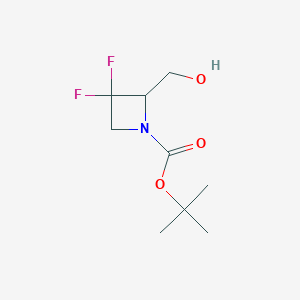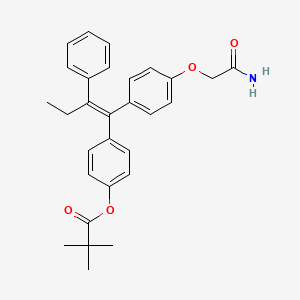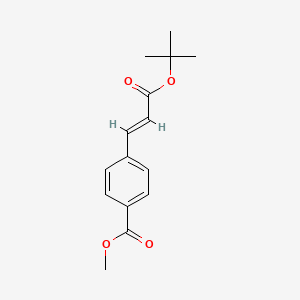![molecular formula C16H15ClO2 B8120823 (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7](/img/structure/B8120823.png)
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 involves the introduction of deuterium atoms into the parent compound. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-(1-methylethoxy)benzene.
Reaction Conditions: The reaction typically occurs in the presence of a base such as pyridine or triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the replacement of the chlorine atom with nucleophiles like hydroxide or amine groups.
科学研究应用
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 is utilized in various scientific research fields:
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the development and testing of new pharmaceutical formulations.
作用机制
The mechanism of action of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 is primarily related to its role as a reference standard and impurity marker. It does not have a direct pharmacological effect but is crucial in ensuring the purity and efficacy of fenofibrate by identifying and quantifying impurities .
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: The non-deuterated parent compound.
Fenofibrate: The active pharmaceutical ingredient used to treat hyperlipidemia.
Fenofibric Acid: The active metabolite of fenofibrate.
Uniqueness
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in complex mixtures .
属性
IUPAC Name |
(4-chlorophenyl)-[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3/i1D3,2D3,11D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLTXCVJWGIWIS-UENXPIBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
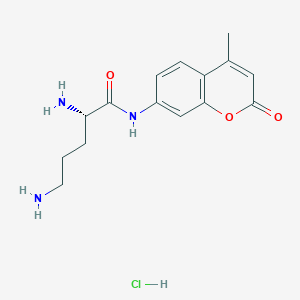
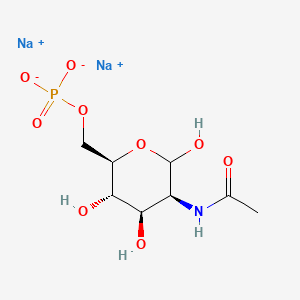
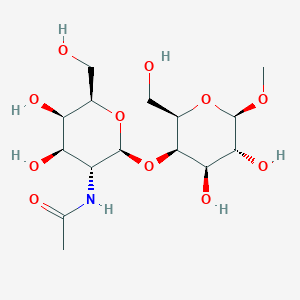
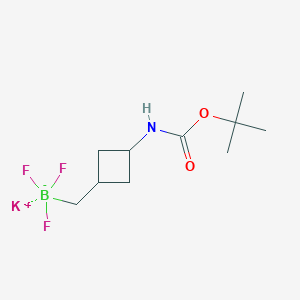
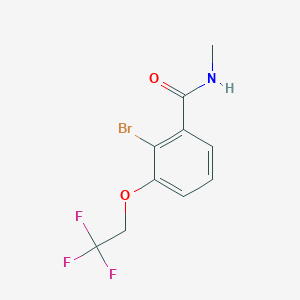
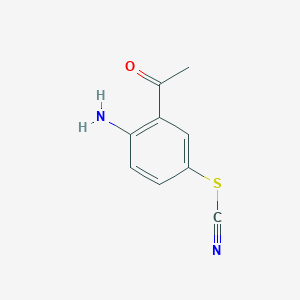
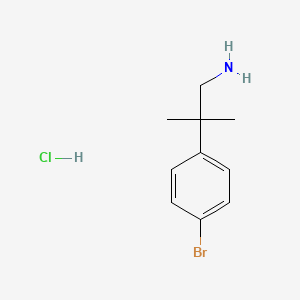
![[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B8120787.png)
